1-butyl-6-methoxy-3-tosylquinolin-4(1H)-one
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Description
1-Butyl-6-methoxy-3-tosylquinolin-4(1H)-one, also known as BMQ, is a synthetic compound that belongs to the quinolone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Antitumor and Anticancer Applications
Quinoline derivatives exhibit promising anticancer and antitumor activities. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one showed significant tumor growth inhibition in mice without obvious signs of toxicity, highlighting its potential as a lead compound for cancer treatment (Cui et al., 2017). Additionally, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated potent apoptosis induction, excellent blood-brain barrier penetration, and efficacy in various cancer models, underscoring the therapeutic potential of quinoline derivatives in oncology (Sirisoma et al., 2009).
Synthesis and Chemical Properties
Quinoline compounds are central to synthetic chemistry, serving as key intermediates in the synthesis of complex molecules. For example, palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones exhibited significant DNA intercalation properties and strong antioxidant activity, along with cytotoxicity against lung cancer cell lines (Ramachandran et al., 2012). This underscores the potential of quinoline derivatives in developing new therapeutic agents and exploring their biological interactions.
Molecular Probes and Fluorescent Sensors
Quinoline-based compounds have been utilized as molecular probes and fluorescent sensors due to their unique photophysical properties. Bisquinoline derivatives have been synthesized and shown to exhibit zinc ion-induced fluorescence, which can be used for cellular fluorescent microscopic analysis (Mikata et al., 2009). Such properties highlight the potential of quinoline derivatives in biochemical and medical imaging applications.
Biological Activity and Drug Development
The structural modification of quinoline compounds has led to the discovery of novel biological activities and potential drug candidates. For example, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones have been identified as novel EGFR inhibitors with significant antiproliferative activities, suggesting their potential in targeted cancer therapies (Kang et al., 2013).
properties
IUPAC Name |
1-butyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-5-12-22-14-20(27(24,25)17-9-6-15(2)7-10-17)21(23)18-13-16(26-3)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRJKEUGDYSUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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